molecular formula C9H10BrNO B2857120 4-(bromomethyl)-N-methylbenzamide CAS No. 118507-18-9

4-(bromomethyl)-N-methylbenzamide

Cat. No.: B2857120
CAS No.: 118507-18-9
M. Wt: 228.089
InChI Key: DEZOBYZCLMFHLC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a bromomethyl group and an N-methylamide group

Scientific Research Applications

4-(Bromomethyl)-N-methylbenzamide has several applications in scientific research:

Safety and Hazards

Methyl 4-(bromomethyl)benzoate is considered hazardous. It’s harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should be stored locked up in a well-ventilated place and kept tightly closed .

Future Directions

While specific future directions for “4-(bromomethyl)-N-methylbenzamide” are not available, there is ongoing research into the development of safe and sustainable bromination methods . This includes the electrochemical oxidation of bromide to bromine as a strategy to reduce waste .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-N-methylbenzamide typically involves the bromination of a precursor compound followed by amide formation. One common method starts with the bromination of toluene derivatives to introduce the bromomethyl group. This can be achieved using bromine in the presence of a radical initiator under controlled conditions . The resulting bromomethyl derivative is then subjected to amide formation with N-methylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-N-methylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N-methylbenzamide depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromomethyl)phenylboronic acid
  • Methyl 4-(bromomethyl)benzoate

Uniqueness

4-(Bromomethyl)-N-methylbenzamide is unique due to the presence of both a bromomethyl group and an N-methylamide groupCompared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(bromomethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZOBYZCLMFHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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